Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, an ethyl ester, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate typically involves the reaction of 4-iodoaniline with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which can enhance reaction rates and yields. The use of microwave irradiation in the presence of molecular sieves and dry toluene has been shown to improve the yield of similar compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The ester group can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution of the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include nitro or hydroxyl derivatives.
Reduction: Products include amine derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anti-cancer drugs.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases or as an agonist for specific receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carboxylate
- Ethyl 5-amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxylate
- Ethyl 5-amino-1-(4-fluorophenyl)-1h-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Biological Activity
Ethyl 5-amino-1-(4-iodophenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives. The resulting compound is characterized by various spectroscopic techniques, including NMR and IR spectroscopy. The molecular formula for this compound is C12H12N4O2I, with a molecular weight of approximately 356.25 g/mol.
Crystal Structure
The crystal structure analysis reveals that the compound crystallizes in a triclinic system. Key parameters include:
- Space Group : P1̅
- Cell Dimensions :
- a=10.4031(5) Å
- b=11.3191(5) Å
- c=13.2540(6) Å
- Volume : V=1394.73(11) ų
The crystal structure exhibits multiple intermolecular hydrogen bonds, contributing to its stability and potential biological activity .
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies report IC50 values ranging from 7 to 20 µM against various cancer cell lines, including breast and prostate cancer cells. These compounds may interfere with angiogenesis and cancer cell signaling pathways, leading to inhibited tumor growth .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. It exhibits activity against several bacterial strains, including E. faecalis and P. aeruginosa. Minimum inhibitory concentrations (MICs) have been reported in the range of 40 to 50 µg/mL , comparable to standard antibiotics such as ceftriaxone .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. In vitro studies have indicated that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µg/mL . This suggests potential therapeutic applications in inflammatory diseases .
Case Study: Anticancer Efficacy
In a study assessing the anticancer efficacy of this compound, researchers treated human leukemia cell lines with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, suggesting apoptosis induction .
Comparative Analysis of Biological Activities
Activity Type | Observed Effects | IC50/MIC Values |
---|---|---|
Anticancer | Inhibition of cell growth | 7 - 20 µM |
Antimicrobial | Bacterial inhibition | MIC: 40 - 50 µg/mL |
Anti-inflammatory | Reduction in cytokine levels | Effective at 10 µg/mL |
Properties
Molecular Formula |
C12H12IN3O2 |
---|---|
Molecular Weight |
357.15 g/mol |
IUPAC Name |
ethyl 5-amino-1-(4-iodophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12IN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 |
InChI Key |
GCTOLBZQGFFQQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)I)N |
Origin of Product |
United States |
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